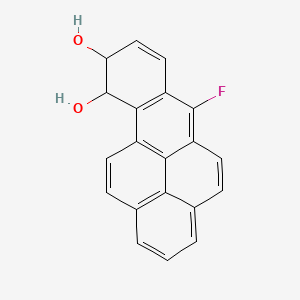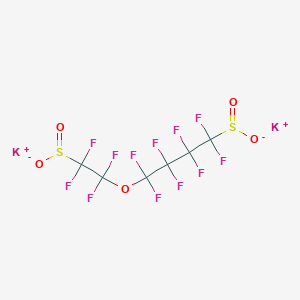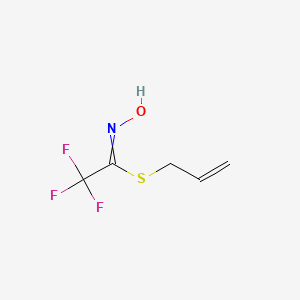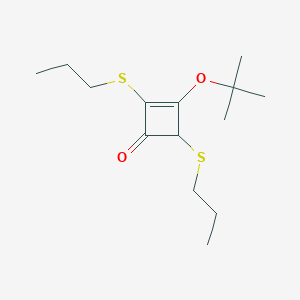
3-tert-Butoxy-2,4-bis(propylsulfanyl)cyclobut-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-tert-Butoxy-2,4-bis(propylsulfanyl)cyclobut-2-en-1-one is a chemical compound with a unique structure that includes a cyclobutene ring substituted with tert-butoxy and propylsulfanyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butoxy-2,4-bis(propylsulfanyl)cyclobut-2-en-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclobutene Ring: The cyclobutene ring can be formed through a involving suitable dienes and dienophiles under controlled conditions.
Introduction of Propylsulfanyl Groups: The propylsulfanyl groups can be introduced through nucleophilic substitution reactions using propylthiol and appropriate leaving groups.
Addition of the tert-Butoxy Group: The tert-butoxy group can be added via an etherification reaction using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
3-tert-Butoxy-2,4-bis(propylsulfanyl)cyclobut-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding alcohols.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The exact mechanism of action of 3-tert-Butoxy-2,4-bis(propylsulfanyl)cyclobut-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The propylsulfanyl groups may play a role in binding to target proteins, while the cyclobutene ring provides structural rigidity.
相似化合物的比较
Similar Compounds
3-tert-Butoxy-2,4-bis(methylsulfanyl)cyclobut-2-en-1-one: Similar structure but with methylsulfanyl groups instead of propylsulfanyl.
3-tert-Butoxy-2,4-bis(ethylsulfanyl)cyclobut-2-en-1-one: Similar structure but with ethylsulfanyl groups instead of propylsulfanyl.
Uniqueness
3-tert-Butoxy-2,4-bis(propylsulfanyl)cyclobut-2-en-1-one is unique due to the presence of propylsulfanyl groups, which may impart different chemical and biological properties compared to its methyl and ethyl analogs. The larger propyl groups can affect the compound’s solubility, reactivity, and interaction with biological targets.
属性
CAS 编号 |
79894-57-8 |
|---|---|
分子式 |
C14H24O2S2 |
分子量 |
288.5 g/mol |
IUPAC 名称 |
3-[(2-methylpropan-2-yl)oxy]-2,4-bis(propylsulfanyl)cyclobut-2-en-1-one |
InChI |
InChI=1S/C14H24O2S2/c1-6-8-17-12-10(15)13(18-9-7-2)11(12)16-14(3,4)5/h12H,6-9H2,1-5H3 |
InChI 键 |
QADBSILEXOPZJY-UHFFFAOYSA-N |
规范 SMILES |
CCCSC1C(=C(C1=O)SCCC)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


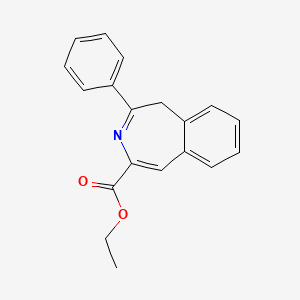
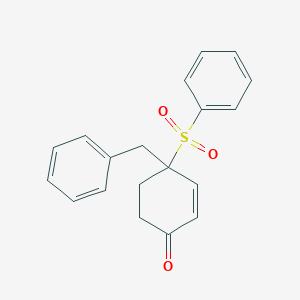
![6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol](/img/structure/B14420316.png)
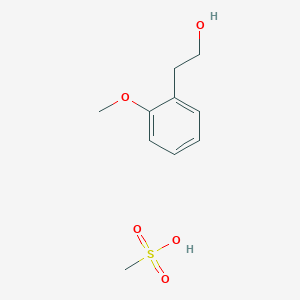
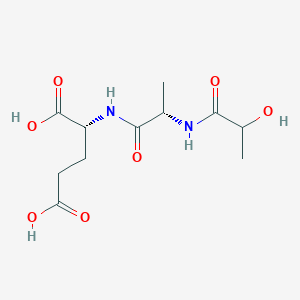


![1,4-Bis[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-1,4-dioxobutane-2-sulfonic acid](/img/structure/B14420348.png)
![But-2-yn-1-yl [3,4-diethoxy-5-(ethoxymethyl)phenyl]carbamate](/img/structure/B14420353.png)
